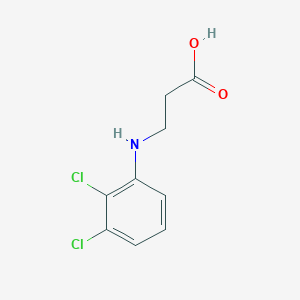
N-(2,3-Dichlorophenyl)-I(2)-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,3-Dichlorophenyl)amino]propanoic acid is an organic compound with the molecular formula C9H9Cl2NO2 It is characterized by the presence of a dichlorophenyl group attached to an amino propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dichlorophenyl)amino]propanoic acid typically involves the reaction of 2,3-dichloroaniline with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 3-[(2,3-Dichlorophenyl)amino]propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dichlorophenyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-[(2,3-Dichlorophenyl)amino]propanoic acid has several scientific research applications, including:
Chemistry
Synthesis of Derivatives:
Biology
Biochemical Studies: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical Research: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Chemical Manufacturing: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2,3-Dichlorophenyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with enzymes or receptors, modulating their activity. The amino propanoic acid moiety may also play a role in binding to biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2,3-dichlorophenyl)propanoic acid: This compound is structurally similar but contains an amino group instead of an amino propanoic acid moiety.
2-Amino-3-(2,3-dichlorophenyl)propanoic acid: Another similar compound with slight variations in the position of functional groups.
Uniqueness
3-[(2,3-Dichlorophenyl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group and amino propanoic acid moiety make it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
36053-84-6 |
|---|---|
Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
3-(2,3-dichloroanilino)propanoic acid |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-2-1-3-7(9(6)11)12-5-4-8(13)14/h1-3,12H,4-5H2,(H,13,14) |
InChI Key |
JFZRGDROPFALNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


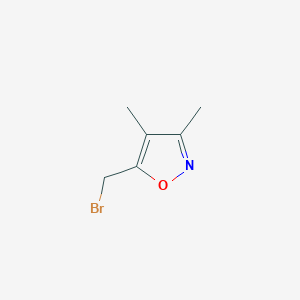
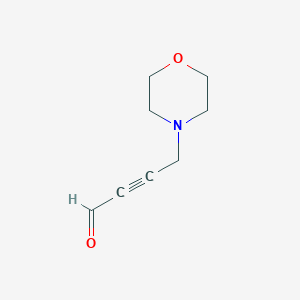
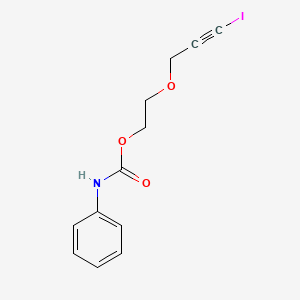
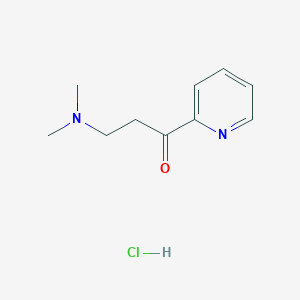
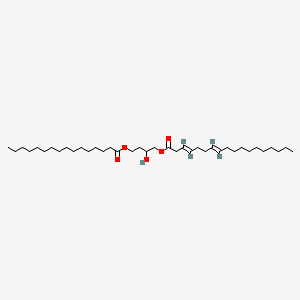
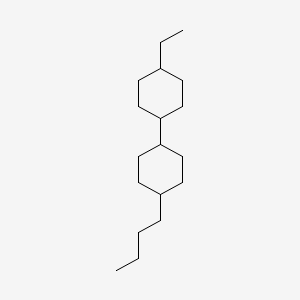
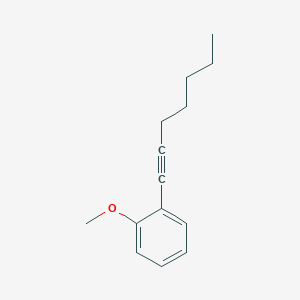
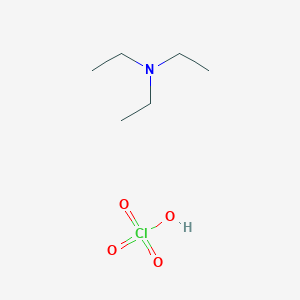
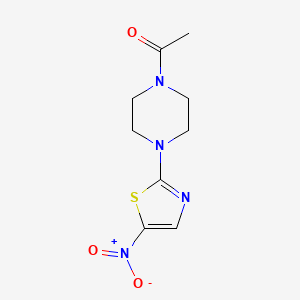
![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
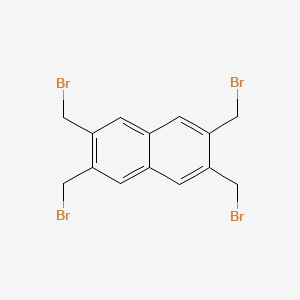
![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)


